2-({1-[(5-Ethylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(5-Ethylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring The piperidine ring is further substituted with a sulfonyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-Ethylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the piperidine ring, followed by the introduction of the sulfonyl group and the thiophene ring. The final step involves the attachment of the pyrimidine ring with the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(5-Ethylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
2-({1-[(5-Ethylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate receptor binding and activity.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(5-Ethylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and the thiophene ring may play a crucial role in binding to these targets, while the pyrimidine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2,5-dimethylthiophene, share similar electronic properties.
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives have similar structural features.
Pyrimidine Derivatives: Compounds such as 2-methoxypyrimidine share the pyrimidine ring structure.
Uniqueness
2-({1-[(5-Ethylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine is unique due to the combination of its functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-2-14-6-7-15(23-14)24(20,21)19-10-3-5-13(11-19)12-22-16-17-8-4-9-18-16/h4,6-9,13H,2-3,5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZXFNSQYNBEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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